molecular formula C17H13Cl2NO3 B12125497 N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12125497
M. Wt: 350.2 g/mol
InChI Key: ZGLVSRPBNKCRHR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dichlorophenyl substituent attached to a methyl-substituted isochromene scaffold. The compound’s structure integrates a bicyclic isochromene core with a ketone group at position 1 and a carboxamide linkage at position 3.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-12(10)15(21)23-17)16(22)20-11-6-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,20,22)

InChI Key

ZGLVSRPBNKCRHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichloroaniline, which is then reacted with 3-methylphthalic anhydride under controlled conditions to form the intermediate. This intermediate undergoes cyclization and subsequent amide formation to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, catalysts such as Lewis acids, and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. Automation and continuous monitoring ensure consistent quality and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with cellular proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Inferred Applications
This compound 3,4-dichlorophenyl C₁₇H₁₂Cl₂NO₃ 349.19 (calc.) Potential agrochemical activity
N-(2-iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 2-iodophenyl C₁₇H₁₄INO₃ 423.21 (calc.) Heavy atom (I) may aid crystallography
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 5-(3-chlorobenzyl)thiazolyl C₂₁H₁₇ClN₂O₃S 412.89 Thiazole moiety suggests antimicrobial potential
(3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 5-(ethylsulfanyl)thiadiazolyl C₁₅H₁₅N₃O₃S₂ 349.42 Thiadiazole group may enhance metabolic stability
N-(3-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-acetylphenyl, 7-Cl on isochromene C₁₈H₁₄ClNO₄ 343.76 Increased lipophilicity due to Cl and acetyl groups

Key Observations

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound is structurally analogous to propanil (N-(3,4-dichlorophenyl) propanamide), a known herbicide . Replacement with a 2-iodophenyl group (as in ) introduces a heavy atom, which could improve X-ray crystallographic resolution but may reduce bioavailability due to increased molecular weight.

Heterocyclic Modifications :

  • The thiazole -containing derivative and thiadiazole -based compound incorporate sulfur-rich heterocycles, which are common in antimicrobial and antifungal agents. These groups may enhance binding to enzymatic targets (e.g., via π-stacking or hydrogen bonding).

Stereochemical Considerations :

  • The (3R)-stereoisomer in highlights the role of chirality in biological activity. Enantiomeric purity could influence target binding specificity, though this requires experimental validation.

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